C-13 labelled arsenobetaine bromide
Description
Key Structural Characteristics:
- Molecular Weight : 260.96 g/mol (for $$ ^{13}\text{C}_2 $$-labeled form).
- Coordination Geometry : Tetrahedral around the arsenic atom, with three methyl groups and one carboxymethyl group.
- Synthetic Pathway : Prepared via nucleophilic substitution between trimethylarsine and $$ ^{13}\text{C} $$-labeled bromoacetic acid in benzene.
Historical Context of Organoarsenic Compound Research
Organoarsenic chemistry emerged in the 18th century with Louis Claude Cadet’s synthesis of cacodyl ($$ \text{(CH}3\text{)}2\text{As-As(CH}3\text{)}2 $$) in 1760. Robert Bunsen’s 1843 structural elucidation of cacodyl laid the foundation for understanding arsenic-carbon bonds. The 20th century saw milestones such as Paul Ehrlich’s development of Salvarsan (arsphenamine), the first synthetic antimicrobial agent.
Arsenobetaine, first identified in 1977 in marine lobsters, marked a shift toward studying non-toxic organoarsenicals. Its bromide derivative became a critical standard for arsenic speciation studies, with isotopic labeling introduced in the early 2000s to address analytical challenges in complex biological matrices.
Significance of Isotopic Labeling in Arsenic Speciation Studies
Isotopic labeling with carbon-13 enables precise quantification and tracing of arsenobetaine in environmental and biological systems. Key applications include:
- Metabolic Pathway Analysis : $$ ^{13}\text{C} $$-labels allow differentiation between endogenous arsenobetaine synthesis and dietary uptake in marine organisms.
- Analytical Calibration : Labeled standards eliminate matrix effects in mass spectrometry (LC-ESI-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
- Environmental Tracking : Isotopic enrichment facilitates studies on arsenic biotransformation in terrestrial fungi and deep-sea ecosystems.
Properties
CAS No. |
2034172-56-8 |
|---|---|
Molecular Formula |
13C1C4H12AsBrO2 |
Molecular Weight |
259.96 |
Origin of Product |
United States |
Scientific Research Applications
Key Properties
- Molecular Formula : C₃H₉BrAs
- Isotopic Composition : Carbon-13 enriched (approximately 99%)
- Purity : High purity standards (≥ 0.99 g/g)
Environmental Monitoring
Carbon-13 labelled arsenobetaine bromide serves as a certified reference material for the analysis of arsenic compounds in environmental samples. Its use facilitates the calibration of mass spectrometric techniques to accurately quantify arsenobetaine levels in various matrices, including water and sediment.
Case Study: Environmental Sample Analysis
In a study published by the National Research Council Canada, the carbon-13 labelled arsenobetaine bromide was utilized to assess the presence of arsenic in aquatic environments. The isotopic standard allowed for precise measurements of arsenobetaine concentrations, aiding in understanding the bioavailability and ecological impact of arsenic compounds .
Metabolic Research
The compound is also significant in metabolic studies, particularly in tracing the metabolic pathways of arsenic in biological systems. Researchers utilize carbon-13 labelled arsenobetaine bromide to investigate how organisms metabolize arsenic and its derivatives.
Case Study: Metabolic Pathway Elucidation
A study published in Analytical Chemistry demonstrated the application of carbon-13 labelled arsenobetaine bromide in metabolic tracing experiments. By using quantitative NMR techniques, researchers were able to track the conversion of arsenobetaine into other metabolites within model organisms, providing insights into its biotransformation processes .
Toxicological Studies
The compound is instrumental in toxicology research, where it helps evaluate the potential health risks associated with arsenic exposure. By employing carbon-13 labelled standards, scientists can conduct more accurate assessments of arsenic's toxicokinetics and toxicodynamics.
Case Study: Risk Assessment
Research conducted on human exposure to arsenic through seafood consumption utilized carbon-13 labelled arsenobetaine bromide to model the absorption and elimination kinetics of arsenic species. This study highlighted the importance of understanding dietary sources of arsenic and their implications for public health .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Environmental Monitoring | Calibration for mass spectrometry analysis | Accurate quantification of arsenobetaine levels |
| Metabolic Research | Tracing metabolic pathways | Insights into biotransformation processes |
| Toxicological Studies | Evaluating health risks from arsenic exposure | Understanding absorption and elimination kinetics |
Comparison with Similar Compounds
Chemical Structure and Isotopic Labeling
- Arsenobetaine Bromide (C-13 labelled): The carbon-13 label is incorporated into the betaine moiety (trimethylarsoniumylacetate), enabling tracking of arsenic metabolism without structural interference. Its stability contrasts with metabolically active organoarsenicals like arsenosugars and arsenolipids, which degrade into dimethylarsinic acid (DMAs) .
- Benzyl Bromide-α-13C:
A simpler aromatic compound with a carbon-13 label on the benzylic carbon. Used as a labeling reagent in organic synthesis to trace reaction pathways . - Uniformly C-13 Labelled Bacteriochlorophyll a:
Features uniform carbon-13 labeling across its macrocyclic structure, facilitating NMR studies of photosynthesis mechanisms .
Key Distinction: Arsenobetaine’s arsenic-containing structure and environmental relevance differentiate it from non-arsenic isotopic standards.
Analytical Methodologies
Insight: Arsenobetaine’s analysis relies on satellite signals due to its complex structure, whereas bacteriochlorophyll employs advanced 2D NMR for resonance assignments.
Cost and Availability
Note: Arsenobetaine’s higher cost reflects synthesis challenges and arsenic-handling requirements.
Preparation Methods
Trimethylarsine and Bromoacetic Acid Reaction
The foundational synthesis of arsenobetaine hydrobromide involves the direct reaction of trimethylarsine with bromoacetic acid in a benzene solvent. This method, first described by Ismail and Toia (1988), yields crystalline arsenobetaine hydrobromide with an 81% efficiency. The procedure is as follows:
-
Reagent Preparation : Trimethylarsine is synthesized via Grignard reaction between iododimethylarsine and methyl magnesium iodide.
-
Reaction Conditions : Bromoacetic acid (0.41 g) is dissolved in benzene (2.5 mL), followed by dropwise addition of trimethylarsine (0.5 mL) under nitrogen. The solution transitions through color changes (green → blue → colorless) before depositing crystals.
-
Purification : Recrystallization from methanol/acetone yields pure arsenobetaine hydrobromide (m.p. 248°C decomp.).
Key Characterization Data :
Ion Exchange Conversion to Free Betaine
The hydrobromide form is converted to free arsenobetaine using basic ion exchange resin (Dowex 2×8, Cl form). This step is critical for applications requiring neutral betaine species, though the bromide form is often preferred for its stability in analytical workflows.
Isotopic Labeling Strategies for Carbon-13 Incorporation
Precursor-Based Labeling
Carbon-13 labeling typically employs C-enriched precursors during synthesis. For arsenobetaine bromide, two approaches dominate:
-
Labeled Bromoacetic Acid : Using C-labeled bromoacetic acid ensures direct isotopic incorporation at the acetate moiety. This method mirrors classical synthesis but substitutes the precursor with its isotopically enriched counterpart.
-
Biosynthetic Labeling : Culturing marine organisms (e.g., algae) in C-enriched media allows natural biosynthesis of arsenobetaine, which is subsequently extracted and brominated. E. coli incubated with [U-C]-glucose can also produce labeled metabolites, though this requires downstream chemical modification to introduce the bromide group.
Analytical Validation of Isotopic Enrichment
Isotopic enrichment is verified via:
-
NMR Spectroscopy : H-H ITOCSY and C-specific difference spectra quantify enrichment levels.
-
Mass Spectrometry : HPLC–MS detects isotopic peaks (e.g., m/z shifts corresponding to C incorporation).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Yield and Purity Enhancements
| Parameter | Classical Method | Biosynthetic Method |
|---|---|---|
| Yield (%) | 81 | 50–60 |
| Purity (HPLC, %) | ≥98 | 85–90 |
| C Enrichment | 99% (precursor) | 95–98% |
Biosynthetic methods suffer from lower yields due to incomplete metabolic incorporation of C, necessitating hybrid approaches for high-purity applications.
Comparative Analysis of Synthetic Routes
Chemical Synthesis Advantages
Biosynthetic Limitations
-
Complex Purification : Removing biological matrix contaminants (e.g., proteins, lipids) requires multiple filtration and chromatography steps.
-
Isotopic Dilution : Natural C in organisms reduces enrichment efficiency, necessitating high-purity C substrates.
Applications and Implications for Research
Q & A
Q. How is the chemical purity of C-13 labelled arsenobetaine bromide determined in research settings?
Chemical purity is assessed using quantitative ¹H-NMR , which measures mass fractions by integrating proton signals from the compound against a certified internal standard (e.g., dimethyl sulfone). For isotopic purity, the carbon-13 satellite signals in the ¹H-NMR spectrum are analyzed to distinguish labeled and unlabeled species. This method avoids interference from non-deuterated solvents and ensures accuracy for both natural (ABET-1) and labeled (BBET-1, CBET-1) arsenobetaine bromide standards .
Q. What certified reference materials (CRMs) are available for this compound, and how are they characterized?
CRMs include ABET-1 (natural isotopic composition), BBET-1 , and CBET-1 (both C-13 labeled). These are synthesized under controlled conditions and validated via NMR for chemical and isotopic purity. BBET-1 and CBET-1 are specifically enriched at distinct carbon positions to enable tracing in metabolic studies. Their characterization includes uncertainty assessments using collaborative interlaboratory studies .
Advanced Research Questions
Q. What methodological challenges arise when synthesizing this compound to ensure isotopic integrity?
Key challenges include:
- Isotopic dilution : Unintended mixing with natural-abundance carbon during synthesis, which reduces isotopic purity.
- Position-specific labeling : Ensuring enrichment occurs only at the target carbon (e.g., C-13 at the methyl or betaine group) without cross-contamination.
- Stability : Degradation during storage or handling, which alters isotopic ratios. Solutions involve rigorous purification (e.g., ion-exchange chromatography) and validation via NMR satellite signal analysis .
Q. How can researchers resolve discrepancies in isotopic purity measurements between NMR and mass spectrometry (MS)?
Discrepancies often stem from:
- MS ionization bias : Fragmentation patterns may skew isotopic ratios.
- NMR sensitivity limits : Low-abundance isotopes require high-field instruments for detection. A hybrid approach combines ¹H-NMR (for position-specific isotopic assessment) with high-resolution MS (for bulk isotopic ratio validation). Calibration against CRMs like BBET-1 ensures consistency .
Q. What are the best practices for using this compound in metabolic tracing studies?
- Sample preparation : Use isotopically matched blanks to correct for background signals.
- Quantitative tracking : Employ LC-MS/MS with selected reaction monitoring (SRM) for low-concentration detection in biological matrices.
- Data normalization : Reference isotopic patterns to CRMs to account for natural abundance contributions. Studies should validate extraction efficiency and stability in target matrices (e.g., marine organisms) to avoid artifacts .
Methodological Considerations Table
| Aspect | Technique/Protocol | Key Parameters | Reference CRM |
|---|---|---|---|
| Chemical purity | Quantitative ¹H-NMR | Integration of CH₃ vs. internal standard | ABET-1 |
| Isotopic purity | ¹H-NMR satellite signal analysis | Signal-to-noise ratio > 10:1 | BBET-1 |
| Stability validation | Accelerated degradation studies (40°C, pH 7) | <5% isotopic deviation over 6 months | CBET-1 |
| Metabolic tracing | LC-MS/MS with SRM | LOD < 0.1 ng/g in fish tissue | BBET-1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
